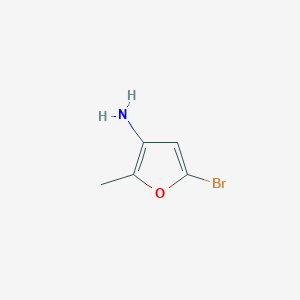
5-Bromo-2-methylfuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methylfuran-3-amine is an organic compound that belongs to the class of brominated furans This compound is characterized by a furan ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylfuran-3-amine typically involves the bromination of 2-methylfuran followed by amination. One common method is the lithiation of 2-bromo-5-methylfuran, which allows for selective halogen dance reactions to produce the desired compound . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methylfuran-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used as a base in lithiation reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Electrophiles: Various electrophiles can be used to quench the lithiation reaction and introduce different substituents.
Major Products Formed
Substituted Furans: Depending on the electrophile used, various substituted furans can be formed.
Coupled Products: Products of Suzuki-Miyaura coupling reactions include biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-methylfuran-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methylfuran-3-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can participate in various biochemical pathways, depending on the functional groups introduced during its chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar in structure but with a pyridine ring instead of a furan ring.
2-Bromo-5-methylfuran: Lacks the amine group, making it less reactive in certain types of reactions.
5-Chloro-2-methylfuran-3-amine: Similar but with a chlorine atom instead of bromine, which affects its reactivity and applications.
Uniqueness
5-Bromo-2-methylfuran-3-amine is unique due to the combination of the bromine atom, methyl group, and amine group on the furan ring. This unique substitution pattern allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C5H6BrNO |
|---|---|
Poids moléculaire |
176.01 g/mol |
Nom IUPAC |
5-bromo-2-methylfuran-3-amine |
InChI |
InChI=1S/C5H6BrNO/c1-3-4(7)2-5(6)8-3/h2H,7H2,1H3 |
Clé InChI |
JOTDRYFMRKLSGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


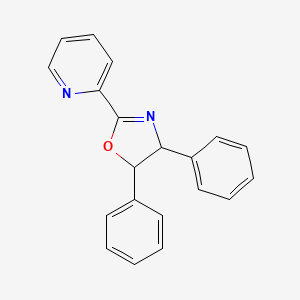
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)
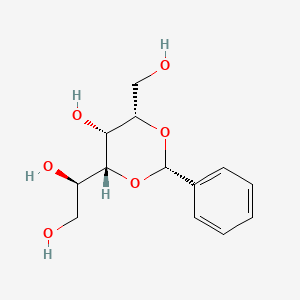
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
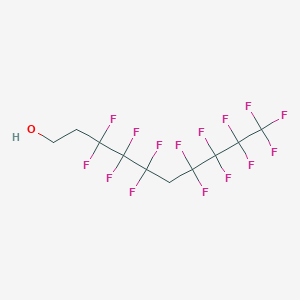
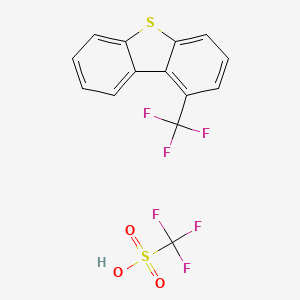
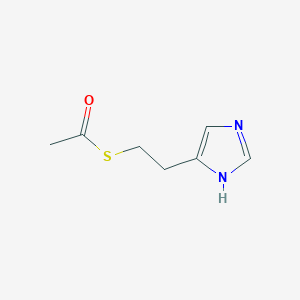

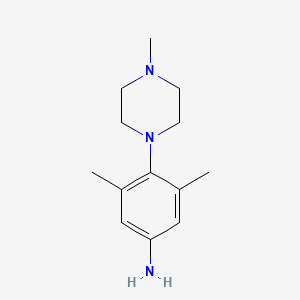
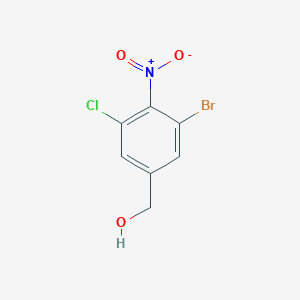
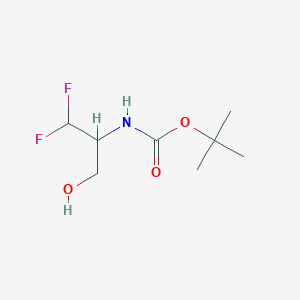

![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)

